Methylamino-PEG5-azide
Description
Foundations of Poly(ethylene glycol) Chemistry in Molecular Design
Poly(ethylene glycol) (PEG) is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units (-CH₂−CH₂−O−). chempep.com Its journey in biomedical applications began in the 1970s when it was first conjugated to proteins to extend their circulation time in the body and reduce their immunogenicity. chempep.com The fundamental properties of PEG make it exceptionally well-suited for molecular design.
Key properties of PEG include:
Water Solubility: The repeating ethylene oxide units form hydrogen bonds with water, rendering PEG highly soluble in aqueous environments. chempep.com
Biocompatibility: PEG is non-toxic and generally does not elicit an immune response, making it suitable for in vivo applications. chempep.comresearchgate.net
Flexibility: The carbon-oxygen bonds within the PEG chain can rotate freely, providing conformational flexibility to the linker. chempep.com
The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly improve the pharmacokinetic profiles of therapeutics by increasing their hydrodynamic size, which in turn reduces renal clearance and protects them from enzymatic degradation. ucl.ac.bewikipedia.org This "stealth effect" helps to avoid detection by the immune system and prolongs circulation time. preprints.org The molecular architecture of PEG, including its length and branching, can be tailored to fine-tune the properties of the resulting conjugate. nih.gov
Strategic Utility of Heterobifunctional Linkers in Constructing Complex Molecular Architectures
Heterobifunctional linkers are molecules that possess two different reactive functional groups at their termini. cd-bioparticles.net This dual reactivity allows for the sequential and controlled conjugation of two different molecular entities, a critical capability in the assembly of complex structures. The general structure can be represented as X-PEG-Y, where X and Y are distinct reactive groups. jenkemusa.com
The development of heterobifunctional PEG linkers marked a significant advancement from simpler homobifunctional spacers. chempep.com These sophisticated linkers serve as bridges, connecting biomolecules, drugs, and imaging agents with precision. nih.gov For instance, they are instrumental in the construction of antibody-drug conjugates (ADCs), where a potent drug is linked to a specific antibody. The PEG component in these linkers improves water solubility and the pharmacokinetic and pharmacodynamic profiles of the ADC. cd-bioparticles.netjenkemusa.com
The choice of reactive groups is crucial and is dictated by the functional groups present on the molecules to be conjugated. Common reactive groups include NHS esters for targeting amines, maleimides for thiols, and azides or alkynes for "click chemistry" reactions. thermofisher.comacs.org This strategic selection of orthogonal reactive groups ensures that the linker reacts specifically with its intended targets, preventing unwanted side reactions and leading to well-defined final products. The development of novel linkers with cleavable groups has further expanded their utility, allowing for the controlled release of a payload under specific physiological conditions. numberanalytics.com
Significance of Methylamino-PEG5-azide as a Versatile Chemical Building Block
This compound is a prime example of a heterobifunctional PEG linker that has gained prominence as a versatile chemical building block. cenmed.com0qy.com This molecule incorporates a methylamino group (-NHCH3) at one end and an azide (B81097) group (-N3) at the other, separated by a five-unit PEG spacer. broadpharm.com
The methylamino group is reactive towards carboxylic acids and activated esters, such as NHS esters, forming stable amide bonds. axispharm.com This functionality is ideal for conjugating the linker to proteins, peptides, or other molecules bearing these groups. axispharm.com
The azide group is a key component for "click chemistry," a set of powerful, reliable, and selective reactions. 0qy.combroadpharm.com Specifically, the azide can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes like BCN or DBCO in a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage. biochempeg.combroadpharm.com The latter, being copper-free, is particularly valuable for applications in living systems where copper can be toxic. biochempeg.com
The hydrophilic PEG5 spacer enhances the water solubility of the entire construct, which is often a challenge when dealing with hydrophobic molecules. broadpharm.combroadpharm.com This property is crucial for applications in biological systems.
The dual functionality of this compound allows for a two-step conjugation strategy. For example, a drug molecule with a carboxylic acid can first be attached to the methylamino end of the linker. The resulting azide-functionalized drug can then be "clicked" onto a targeting moiety, such as an antibody or a nanoparticle, that has been modified with an alkyne group. This modular approach provides a high degree of control over the synthesis of complex bioconjugates.
This compound is also utilized in the development of PROTACs (Proteolysis Targeting Chimeras), where it serves as a linker to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. targetmol.com
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C13H28N4O5 | broadpharm.com |
| Molecular Weight | 320.4 g/mol | broadpharm.com |
| CAS Number | 2055046-24-5 | broadpharm.com |
| Purity | Typically ≥95% | axispharm.comglycomindsynth.com |
| Solubility | Soluble in water, DMSO, DCM, and DMF | broadpharm.combroadpharm.com |
| Appearance | Varies (often a solid or oil) | |
| Storage | Recommended at -20°C | broadpharm.combroadpharm.com |
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N4O5/c1-15-2-4-18-6-8-20-10-12-22-13-11-21-9-7-19-5-3-16-17-14/h15H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHWWGQHCQSYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Functionalization of Methylamino Peg5 Azide
General Strategies for PEG Functionalization in Oligomer Synthesis
The versatility of PEG as a linker stems from the ability to modify its terminal hydroxyl groups. medchemexpress.comthermofisher.com The synthesis of well-defined, functionalized PEG oligomers relies on two primary strategies: the derivatization of these hydroxyl groups and the controlled synthesis of the PEG chain itself. mdpi.comnih.gov
Terminal Hydroxyl Group Derivatization
The hydroxyl (-OH) groups at the ends of a PEG chain are the primary sites for chemical modification. medchemexpress.comgoogle.com A common approach involves activating the hydroxyl group to create a better leaving group, facilitating nucleophilic substitution. mdpi.com This is often achieved by converting the hydroxyl to a sulfonate ester, such as a tosylate or mesylate, by reacting the PEG with tosyl chloride or mesyl chloride, respectively, typically in the presence of an organic base like pyridine (B92270) or triethylamine (B128534). mdpi.com
Once activated, these groups can be readily displaced by a variety of nucleophiles to introduce different functionalities. mdpi.com For instance, reaction with sodium azide (B81097) introduces an azide group, while reaction with ammonia (B1221849) or a protected amine can yield a primary amine. mdpi.com The hydroxyl group itself can also be directly derivatized to introduce other functionalities. medchemexpress.com
Controlled Polymerization Techniques for Defined PEG Lengths
For applications requiring precise linker lengths, control over the PEG chain length during synthesis is crucial. nih.govsigmaaldrich.com Traditional polymerization of ethylene (B1197577) oxide can result in a broad distribution of molecular weights. thermofisher.com To overcome this, controlled or "living" polymerization techniques, such as atom transfer radical polymerization (ATRP), are employed. nih.govresearchgate.net ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). nih.govsigmaaldrich.com
Another approach to obtaining monodisperse PEGs is through a stepwise synthesis. This involves the sequential addition of ethylene glycol units, often using protecting groups to ensure controlled chain elongation. beilstein-journals.orgnih.gov This method, while more labor-intensive, provides highly pure PEG oligomers of a specific length. beilstein-journals.org
Targeted Synthesis Pathways for Methylamino-PEG5-azide
The synthesis of a heterobifunctional PEG linker like this compound requires a multi-step approach that carefully introduces the desired functionalities while preventing unwanted side reactions. creative-biolabs.com This typically involves the use of orthogonal protecting groups. fiveable.me
Introduction of the Azide Functionality into PEG Oligomers
The azide group is a valuable functional handle, most notably for its participation in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comacs.org A standard method for introducing an azide into a PEG oligomer involves the conversion of a terminal hydroxyl group into a good leaving group, such as a tosylate or mesylate. mdpi.commdpi.com The subsequent reaction with an azide salt, like sodium azide (NaN₃), in a suitable solvent displaces the leaving group to yield the azido-PEG derivative. mdpi.com This reaction is generally efficient, often achieving high levels of functionalization. mdpi.com
Alternatively, ring-opening polymerization of ethylene oxide can be initiated with a molecule already containing an azide group, or a precursor that can be readily converted to an azide. acs.org
Introduction of the Methylamino Functionality into PEG Oligomers
The methylamino group offers a reactive site for conjugation, often with carboxylic acids or activated esters to form stable amide bonds. axispharm.com Introducing a primary or secondary amine onto a PEG chain can be accomplished through several routes. One common method is the reduction of an azide-terminated PEG. mdpi.com However, for a heterobifunctional molecule like this compound, this would require a precursor with two azide groups, which would then need to be selectively reduced.
A more direct approach involves the nucleophilic substitution of a mesylated or tosylated PEG with methylamine (B109427) (CH₃NH₂). mdpi.com To avoid further reaction of the newly introduced amine, it is often necessary to use a protected form of methylamine or to carefully control the reaction conditions. Another strategy involves the reductive amination of a PEG-aldehyde with methylamine. conicet.gov.ar
A robust method for synthesizing amino-terminated PEGs involves a two-step process. First, the PEG is activated by sulfonylation. mdpi.com The resulting intermediate then undergoes a nucleophilic substitution with a protected amine, such as di-tert-butyl iminodicarboxylate ((Boc)₂NH), followed by deprotection of the Boc groups with an acid like trifluoroacetic acid to yield the primary amine. mdpi.com This can then be methylated in a subsequent step.
Orthogonal Protection and Deprotection Strategies in Multistep Synthesis
The synthesis of a heterobifunctional molecule like this compound necessitates the use of orthogonal protecting groups. fiveable.menumberanalytics.com This strategy allows for the selective removal of one protecting group in the presence of others, enabling stepwise modification of the different functional groups. fiveable.me
For example, in the synthesis of this compound, one could start with a PEG diol. One hydroxyl group could be protected with a base-labile group, while the other is converted to an azide. Following the introduction of the azide, the protecting group on the other terminus is removed, and that hydroxyl is then converted into a methylamino group, possibly via a protected intermediate.
Commonly used orthogonal protecting group pairs include acid-labile groups like tert-butyloxycarbonyl (Boc) and base-labile groups like fluorenylmethyloxycarbonyl (Fmoc). fiveable.me The choice of protecting groups is critical and must be compatible with the reaction conditions used in subsequent steps. numberanalytics.com For instance, if a base-catalyzed reaction is needed to introduce one functionality, an acid-labile protecting group should be used for the other terminus. A well-designed protection and deprotection sequence is fundamental to the successful synthesis of complex, heterobifunctional PEG linkers. beilstein-journals.orgacs.org
Analytical Characterization Techniques for Synthetic Validation in Research (excluding basic compound identification)
For a detailed validation of the synthesis and purity of this compound and related PEGylated compounds, researchers utilize a range of sophisticated analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR is a powerful tool for confirming the successful functionalization of the PEG chain. nih.gov It allows for the quantitative determination of chain-end substitution by comparing the integrals of proton signals specific to the methylamino and azide-adjacent methylene (B1212753) groups against the repeating ethylene glycol units. nih.gov This technique can also be used to calculate the absolute number average molecular weight of PEG derivatives. nih.gov
¹³C NMR: Carbon NMR provides complementary information on the carbon skeleton of the molecule, confirming the presence of all expected carbon environments and the absence of impurities. nih.gov
Mass Spectrometry (MS):
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for analyzing PEGylated compounds. nih.gov It separates the compound from impurities and provides a precise mass-to-charge ratio, confirming the molecular weight. For PEGylated molecules, which can be challenging to ionize, techniques like using diethylmethylamine (DEMA) or triethylamine (TEA) to form ammoniated adducts instead of protonated ions can simplify the mass spectra. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the synthesized molecule and further confirming its identity.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. Different modes of HPLC can be employed:
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. researchgate.net
Size-Exclusion Chromatography (SEC): Separates molecules based on their size in solution. researchgate.netthermofisher.com This is particularly useful for analyzing PEGylated proteins or nanoparticles to determine the extent of conjugation and identify any aggregation. thermofisher.com
Two-Dimensional Liquid Chromatography (2D-LC): For complex samples, 2D-LC provides enhanced separation by using two different chromatographic methods sequentially. researchgate.netthermofisher.com For example, an SEC first dimension can separate a PEGylated protein from excess, unreacted PEG reagent, which is then further analyzed in a second dimension using RP-HPLC. researchgate.netthermofisher.com
Advanced Detection Methods:
Charged Aerosol Detection (CAD): When coupled with HPLC, CAD offers a significant advantage for analyzing PEG compounds that lack a strong UV chromophore. thermofisher.com It provides a near-universal response for non-volatile analytes, making it suitable for quantifying PEGylated species. thermofisher.com
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For this compound, this would include the distinct azide stretch, as well as vibrations corresponding to the amine and the PEG backbone.
The following table summarizes key analytical techniques and their applications in the validation of this compound and its conjugates.
| Analytical Technique | Application in Research Validation | Key Findings |
| ¹H NMR | Quantitative determination of chain-end functionalization and calculation of number average molecular weight. nih.gov | Confirms the presence and ratio of methylamino and azide termini to the PEG backbone. |
| ¹³C NMR | Structural confirmation of the carbon backbone and identification of functional group carbons. nih.gov | Verifies the expected carbon chemical shifts for the complete molecular structure. |
| LC-MS | Purity assessment and molecular weight confirmation of the final product and intermediates. nih.gov | Provides mass-to-charge ratio confirming the identity and detects potential impurities. |
| 2D-LC | High-resolution separation of complex mixtures, such as a PEGylated protein from unreacted PEG linker. researchgate.netthermofisher.com | Enhances peak capacity and resolution for accurate analysis of conjugation products. |
| HPLC with CAD | Quantification of PEGylated compounds that lack a UV chromophore. thermofisher.com | Allows for accurate measurement of the concentration of the PEG linker and its conjugates. |
Advanced Chemical Reactivity and Orthogonal Conjugation Principles of Methylamino Peg5 Azide
Azide-Based Bioorthogonal Reactionsresearchgate.netnih.govresearchgate.netwikipedia.orgrsc.orgacs.orgorganic-chemistry.org
The azide (B81097) functional group is exceptionally suited for bioorthogonal chemistry because it is nearly absent in biological systems and exhibits high stability and selective reactivity with specific partners like alkynes. broadpharm.comnih.govnih.gov This unique reactivity forms the basis of powerful ligation strategies. mdpi.com
The CuAAC is a premier example of a click reaction, involving the 1,3-dipolar cycloaddition between an azide and a terminal alkyne to regiospecifically form a stable 1,4-disubstituted 1,2,3-triazole. researchgate.netacs.orgalfa-chemistry.com This reaction requires a copper(I) catalyst, which dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal cycloaddition. organic-chemistry.orgnih.gov
The mechanism of the CuAAC reaction has been the subject of extensive investigation. It is generally accepted that the catalytic cycle begins with the coordination of the copper(I) ion to the terminal alkyne. acs.org This coordination increases the acidity of the terminal proton, facilitating its removal to form a copper(I) acetylide intermediate. nih.govrsc.org This step is considered crucial and often rate-determining. researchgate.net
Subsequent coordination of the azide, such as the one on Methylamino-PEG5-azide, to the copper acetylide complex forms a ternary complex. researchgate.net Quantum-mechanical and DFT calculations suggest that the reaction then proceeds through a stepwise process involving the formation of a six-membered copper metallacycle, rather than a concerted cycloaddition. organic-chemistry.orgrsc.org This intermediate then undergoes reductive elimination to yield the stable triazole ring and regenerate the copper(I) catalyst, allowing the cycle to continue. organic-chemistry.org
Kinetic studies have shown that the reaction rate can be second order with respect to the copper(I) concentration, suggesting that dinuclear or polynuclear copper species may be involved in the catalytically active complex. rsc.orgcsic.es The reaction is remarkably fast and efficient, with high yields often exceeding 95% achievable at room temperature in aqueous solutions. researchgate.netacs.org The rate is significantly accelerated (by a factor of 10⁷ to 10⁸) compared to the uncatalyzed version. organic-chemistry.org The use of copper(I)-stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can prevent copper-mediated side reactions and improve reaction efficiency, particularly in biological applications. glenresearch.comnih.gov
A major advantage of the CuAAC reaction is its exceptional functional group tolerance and broad substrate scope. researchgate.netorganic-chemistry.org The reaction proceeds efficiently with a wide variety of terminal alkynes, including those that are aliphatic, aromatic, and attached to complex biomolecules or functional materials. nih.govcsic.es The electronic properties of the substituents on the alkyne and azide have a minimal effect on the reaction's success. nih.gov
This high degree of chemoselectivity means that the azide and alkyne groups will react preferentially with each other even in the presence of a vast excess of other potentially reactive functional groups found in biological systems, such as amines, carboxylic acids, and thiols. researchgate.netbeilstein-journals.org However, under certain conditions, free thiols in cysteine residues have been shown to participate in side reactions, forming thiotriazoles, which can lead to false positives in proteomics studies. acs.org Despite this, the CuAAC remains a robust and highly selective ligation method. beilstein-journals.org The reaction's orthogonality to most biological functionalities makes it an invaluable tool for site-specific modifications, such as the PEGylation of proteins or the labeling of nucleic acids. glenresearch.comnih.gov
| Alkyne Substrate Class | Example Reactant | Typical Yield | Reference |
|---|---|---|---|
| Aromatic Alkynes | Phenylacetylene | High | csic.es |
| Aliphatic Alkynes | Hex-1-yne | High | csic.es |
| Propargyl Ethers/Esters | Propargyl-activated PEGs | High | nih.gov |
| Ynamines | N-phenyl-N-(prop-2-yn-1-yl)aniline | High | researchgate.net |
| Functionalized Alkynes | 2-Ethynylpyridine | High | csic.es |
| Germanyl Alkynes | (Triethylgermyl)acetylene | Moderate to High | beilstein-journals.org |
Developed as an alternative to CuAAC, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds without the need for a metal catalyst. nih.gov This "copper-free" click reaction utilizes a strained cyclooctyne (B158145) derivative which reacts readily with an azide. alfa-chemistry.com
The driving force for the SPAAC reaction is the high degree of ring strain (approximately 18 kcal/mol) in the cyclooctyne ring. nih.gov The sp-hybridized carbons of the alkyne are forced into a bent geometry, deviating significantly from the ideal 180° bond angle. researchgate.net This stored potential energy is released upon the [3+2] cycloaddition with an azide, making the reaction thermodynamically favorable and kinetically fast. rsc.org The reaction proceeds through a concerted 1,3-dipolar cycloaddition mechanism, forming a stable triazole product. wikipedia.org
The efficiency of SPAAC is highly dependent on the structure of the strained alkyne. magtech.com.cn Significant research has focused on developing cyclooctynes with enhanced reactivity and stability. magtech.com.cn For example, the introduction of electron-withdrawing fluorine atoms (e.g., DIFO) or the fusion of benzene (B151609) rings (e.g., DBCO) to the cyclooctyne core increases ring strain and accelerates the reaction rate. researchgate.net While generally slower than CuAAC, the reaction rates of modern strained alkynes are sufficiently high for effective labeling in living systems. acs.org
| Strained Alkyne | Abbreviation | Approximate Rate Constant (M⁻¹s⁻¹) | Key Feature |
|---|---|---|---|
| Cyclooctyne | OCT | ~0.0024 | Parent cyclooctyne |
| Monofluorocyclooctyne | MOFO | ~0.045 | Single fluorine substituent |
| Difluorinated Cyclooctyne | DIFO | ~0.3 | Two fluorine substituents |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | Fused cyclopropane (B1198618) ring |
| Dibenzoannulated Cyclooctyne | DBCO | ~0.1 - 0.9 | Fused benzene rings, high strain |
| Biarylazacyclooctynone | BARAC | ~0.9 | High strain, good stability |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature. researchgate.netacs.orgrsc.org
The primary advantage of SPAAC is its exceptional biocompatibility, which stems from the elimination of the copper catalyst. biochempeg.comwmocollege.ac.in Copper ions, even at low concentrations, can be toxic to cells and organisms, limiting the application of CuAAC in living systems. biochempeg.comacs.org The copper-free nature of SPAAC circumvents this cytotoxicity, making it a preferred method for in vivo imaging and the modification of biomolecules within living cells without perturbing their native processes. wmocollege.ac.inpcbiochemres.com
Furthermore, the azide and strained alkyne functional groups are truly bioorthogonal; they are inert to the vast array of functional groups present in a biological milieu, ensuring that the reaction proceeds with high specificity and minimal side reactions. pcbiochemres.com The reaction can be performed under physiological conditions (aqueous buffer, neutral pH, and body temperature) with high efficiency. wmocollege.ac.innih.gov These attributes have led to the widespread adoption of SPAAC in chemical biology, drug delivery, and materials science for applications requiring the precise and clean conjugation of molecules in sensitive environments. acs.orgnih.gov The use of PEGylated reagents like this compound in SPAAC further enhances the aqueous solubility and biocompatibility of the resulting conjugates. rsc.orgacs.org
Applications in Contemporary Chemical Biology and Materials Science Research
Engineering of Bioconjugates for Research Probes and Systems
The ability to link different molecular entities with precision is fundamental to creating sophisticated research tools. Methylamino-PEG5-azide serves as a heterobifunctional linker, facilitating the assembly of bioconjugates used in probing and understanding complex biological systems. broadpharm.comaxispharm.com
Table 1: Functional Groups and Reactivity of this compound
| Functional Group | Reactive Partner(s) | Resulting Bond | Typical Reaction |
|---|---|---|---|
| Methylamino (-NHCH₃) | Carboxylic acids, activated NHS esters, aldehydes, ketones | Amide, Imine (reducible to secondary amine) | Amide coupling, Reductive amination |
| Azide (B81097) (-N₃) | Alkynes (terminal or strained) | 1,2,3-Triazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
Site-specific modification of proteins and peptides is crucial for studying their function without disrupting their native structure. This compound offers a dual-functionality handle for such modifications. The methylamino group can be coupled to the carboxylic acid side chains of amino acids like aspartic acid or glutamic acid, or to the C-terminus of a peptide. axispharm.compreprints.org This reaction forms a stable amide bond.
Following the attachment of the linker to the protein, the terminal azide group becomes available for further modification. This azide is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. axispharm.comaxispharm.combroadpharm.com Specifically, the azide group can react with a molecule containing an alkyne group through a copper-catalyzed or strain-promoted cycloaddition to form a stable triazole linkage. acs.orgscbt.com This two-step strategy allows researchers to first attach the linker to a specific site on the protein and then "click" on a variety of payloads, such as fluorescent dyes, biotin (B1667282) tags, or other bioactive molecules. axispharm.com An alternative approach involves the incorporation of unnatural amino acids bearing azide or alkyne side chains into the protein structure, providing a precise point of attachment for a complementary linker. nih.gov
The functionalization of oligonucleotides and nucleic acids is essential for developing tools for diagnostics and molecular biology research. nih.gov Automated solid-phase synthesis allows for the routine incorporation of functional groups, such as primary amines, at either the 3' or 5' end of a DNA or RNA strand. researchgate.netnih.gov
This compound can be conjugated to these modified oligonucleotides. For instance, the methylamino group of the linker can react with a carboxyl-modified oligonucleotide, or conversely, an amine-modified oligonucleotide can be coupled to a linker that has been pre-activated, for example, as an NHS ester. Once the PEG-azide linker is attached, the azide group serves as a handle for click chemistry. uni-muenchen.de This enables the covalent attachment of various reporter molecules or other functional moieties, facilitating the creation of probes for studying nucleic acid localization, trafficking, and interactions within cellular environments. scbt.comnih.gov The PEG spacer itself can improve the solubility and reduce the potential for steric hindrance of the final conjugate. axispharm.com
The design of effective molecular probes hinges on the ability to combine a targeting element with a signaling or reporter element. This compound is conceptually well-suited for this task due to its heterobifunctional nature. One end of the linker can be attached to a biomolecule with high affinity for a specific cellular target (e.g., an antibody, peptide, or aptamer), while the other end can be conjugated to a reporter molecule, such as a fluorophore or an imaging agent. thermofisher.com
Oligonucleotide and Nucleic Acid Conjugation for Research Tools
Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs) and Molecular Degraders.axispharm.com
PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. sigmaaldrich.com These heterobifunctional molecules consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. biochempeg.com
This compound is an exemplary building block for the synthesis of PROTACs. targetmol.com It serves as the linker that connects the warhead (target-binding ligand) to the E3 ligase ligand. biochempeg.com The synthesis of a PROTAC using this linker can be performed in a modular fashion. For example, the methylamino group can be used to form an amide bond with a carboxylic acid handle on the E3 ligase ligand (such as derivatives of thalidomide (B1683933) or pomalidomide). broadpharm.combroadpharm.com Subsequently, the azide-terminated end of the linker can be joined to an alkyne-modified target-binding ligand via a highly efficient click reaction. broadpharm.combiorxiv.org
This modular approach significantly accelerates the discovery and optimization of new PROTACs. Researchers can create libraries of potential degraders by systematically varying the target ligand, the E3 ligase ligand, and the linker, using consistent and reliable conjugation chemistry. sigmaaldrich.comresearchgate.net The use of click chemistry, enabled by the azide functionality, is particularly advantageous due to its high yield and bioorthogonality. researchgate.net
The linker in a PROTAC is not merely a passive connector; it plays a critical role in the efficacy of the degrader. broadpharm.com The length, rigidity, and chemical composition of the linker, such as the PEG5 spacer in this compound, profoundly influence the formation and stability of the key ternary complex (target protein–PROTAC–E3 ligase). nih.gov
The length of the PEG spacer dictates the distance and relative orientation between the two recruited proteins. broadpharm.com Research has shown that there is often an optimal linker length for efficient degradation, which must be determined on a case-by-case basis for each specific target and E3 ligase pair. broadpharm.comrsc.org While some systems benefit from longer linkers, others show higher potency with shorter ones, indicating that a precise spatial arrangement is required for effective ubiquitination. nih.govrsc.org
The flexibility of the PEG chain is another crucial factor. acs.org This flexibility can allow the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex. acs.org It can help overcome potential steric clashes and facilitate the optimal positioning of lysine (B10760008) residues on the target protein relative to the active site of the E3 ligase. acs.org Furthermore, the hydrophilic nature of the PEG linker can improve the physicochemical properties of the PROTAC molecule, such as its water solubility and cell permeability, which are critical for its biological activity. biochempeg.comacs.orgjenkemusa.com
Table 2: Influence of PEG Linker Properties on PROTAC Efficacy
| Linker Property | Influence on PROTAC Architecture & Mechanism | Research Findings |
|---|---|---|
| Length (e.g., PEG5) | Determines the distance and orientation between the target protein and the E3 ligase within the ternary complex. | Optimal linker length is system-dependent and crucial for degradation efficiency. Both shorter and longer PEG chains have been found to be optimal in different contexts. nih.govbroadpharm.comrsc.org |
| Flexibility | Allows the PROTAC to adopt various conformations, potentially increasing the rate of productive ternary complex formation. | Flexibility can enhance ternary complex formation and may be essential for the PROTAC to populate folded conformations that improve cell permeability. acs.orgacs.org |
Role of this compound as a PROTAC Linker
Advanced Polymeric Materials and Supramolecular Assemblies
The dual reactivity of this compound provides a powerful platform for the synthesis of sophisticated polymeric materials and for driving the formation of supramolecular structures. Its ability to bridge different molecular entities with high efficiency and specificity is central to its utility in this field.
The precise architecture of polymers profoundly influences their macroscopic properties and applications. This compound serves as a critical building block for creating well-defined PEGylated block copolymers and more complex multi-armed or star-shaped polymers.
In the synthesis of block copolymers, particularly linear-dendritic hybrids, an azide-functionalized PEG can serve as the focal point for the divergent growth of a dendritic block. nih.gov While a methoxy-terminated PEG-azide is often used, the methylamino group in this compound offers an alternative reactive handle. For instance, the methylamino group can be reacted with a pre-existing polymer chain containing an activated carboxyl group, thereby attaching the PEG5-azide moiety as a pendant group or at a chain end. This azide-terminated polymer can then undergo a click reaction with an alkyne-functionalized second polymer block, yielding a PEGylated diblock copolymer. This strategy leverages the high orthogonality and efficiency of the click reaction to connect disparate polymer segments under mild conditions. nih.gov
The synthesis of multi-armed or star-shaped polymers can also be facilitated by this linker. A core molecule with multiple carboxylic acid groups can be reacted with the methylamino end of this compound, resulting in a multi-azide functionalized core. This core can then initiate the "clicking" of several alkyne-terminated polymer arms, leading to the formation of a star-shaped polymer with a PEGylated interface. scielo.org.mx Conversely, a multi-functional initiator containing hydroxyl groups, such as dipentaerythritol, can be used to start the ring-opening polymerization of monomers like lactide to form a multi-armed polymer. scielo.org.mx The terminal hydroxyl groups of these arms could be converted to a reactive species that couples with the methylamino group of the linker, presenting multiple azide termini for further functionalization. The incorporation of PEG chains in these structures is desirable for enhancing solubility and biocompatibility. mdpi.com
Table 1: Research Findings on Polymer Synthesis using Azide-PEG Linkers
| Polymer Architecture | Synthesis Strategy | Role of Azide-PEG Linker | Key Outcome |
|---|---|---|---|
| PEG-Dendritic Block Copolymers | Tandem azide-alkyne cycloaddition and azide substitution. nih.gov | Serves as the hydrophilic block and provides an azide terminus for "clicking" with the dendritic block. nih.gov | Flexible and user-friendly synthesis of biodegradable copolymers for drug delivery applications. nih.gov |
| Multi-Armed Star Polymers | Ring-opening polymerization from a multi-hydroxyl core initiator. scielo.org.mx | Can be used to functionalize the arms post-polymerization, introducing azide groups for subsequent conjugation. | Synthesis of well-defined star-shaped polymers with controlled molecular weight and narrow distribution. scielo.org.mx |
| ABC Triblock Copolymers | Use of a heterofunctional PEG macroinitiator. acs.org | An azide group can be part of a heterofunctional initiator to allow sequential, controlled polymerization of different blocks. acs.org | Precise design of multi-responsive polymers with tailored block compositions for nanomedicine. acs.org |
Modifying the surfaces of nanoparticles and other substrates is crucial for their application in biological systems, as the surface dictates interactions with the surrounding environment. uni-marburg.denih.gov PEGylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to improve stability, reduce non-specific protein adsorption (biofouling), and decrease clearance by the immune system. frontiersin.orgnih.gov
This compound is an ideal reagent for this purpose. The methylamino group can be covalently attached to nanoparticle surfaces that are functionalized with, for example, carboxylic acids via amide bond formation. This process coats the nanoparticle with a hydrophilic, protein-resistant PEG layer. scholaris.ca The terminal azide group remains available on the periphery, providing a reactive site for further "click" functionalization. researchgate.netnih.gov For instance, alkyne-modified targeting ligands, such as peptides (e.g., RGD) or antibodies, can be attached to the azide-functionalized surface. scholaris.ca This two-step modification strategy allows for precise control over the surface chemistry, enabling the design of "stealth" nanoparticles that can specifically target certain cells or tissues. researchgate.net This approach has been demonstrated with various nanoparticle types, including gold nanoparticles and magnetic nanoparticles. uni-marburg.deresearchgate.net
Hydrogels are three-dimensional, water-swollen polymer networks with significant potential in regenerative medicine and as vehicles for controlled drug release. mmsl.cznih.gov "Smart" or "stimuli-responsive" hydrogels undergo changes in their structure and properties in response to environmental triggers like pH, temperature, or the presence of specific enzymes. mdpi.comresearchgate.net
This compound can be integrated into hydrogel networks to impart specific functionalities. It can act as a crosslinking agent or as a tether for bioactive molecules. In one approach, a primary polymer backbone containing, for instance, carboxylic acid groups can be reacted with the methylamino end of the linker. This decorates the polymer with pendant PEG5-azide chains. These azide-functionalized polymers can then be crosslinked by adding a small molecule containing at least two alkyne groups, forming a stable hydrogel network via click chemistry. researchgate.net The release of therapeutics entrapped within such a hydrogel is then governed by diffusion through the polymer mesh and the degradation of the network. nih.gov If the primary polymer backbone is stimuli-responsive (e.g., pH-sensitive), the resulting hydrogel will exhibit "smart" swelling or degradation behavior, allowing for triggered release of the payload in specific microenvironments, such as a tumor. mdpi.comresearchgate.net
Surface Modification of Nanoparticles and Substrates for Research Applications
Biosensor Development and Surface Functionalization for Analytical Platforms
The performance of biosensors, particularly their sensitivity and specificity, is critically dependent on the functionalization of the sensing surface. researchgate.net Key requirements include the stable and correctly oriented immobilization of biorecognition elements (e.g., antibodies, DNA) and the prevention of non-specific adsorption of other molecules from the sample matrix, which can cause background noise and false signals. researchgate.net
This compound provides a robust method for attaching biological probes to sensor surfaces. The process typically involves first modifying the sensor surface (e.g., gold, silicon oxide) with a chemical layer that can react with the methylamino group of the linker. For example, a carboxyl-terminated self-assembled monolayer (SAM) can be formed on a gold surface, to which this compound is then coupled via amide bond formation. This creates a surface covered with PEG chains terminating in azide groups. nih.gov
This azide-functionalized surface is then ready for the immobilization of a biorecognition element that has been pre-functionalized with a terminal alkyne. mdpi.com This "grafting to" approach, using the highly specific and efficient CuAAC click reaction, ensures a stable, covalent linkage of the probe to the surface. nih.gov This method is advantageous because the reaction is bio-orthogonal, meaning it does not interfere with the functionality of the immobilized biomolecule. It allows for a high degree of control over the density and orientation of the biorecognition elements, which is crucial for optimizing sensor performance. researchgate.net
A major challenge in biosensor design is preventing non-specific binding (NSB) of proteins and other macromolecules from complex biological samples like blood serum or plasma. researchgate.net Such fouling can mask the specific binding signal and reduce the sensor's sensitivity and reliability. The PEG component of this compound plays a crucial role in mitigating this issue.
When a surface is coated with these linkers, the PEG chains form a hydrophilic, flexible layer that sterically hinders the approach and adsorption of unwanted proteins. frontiersin.orgresearchgate.net This creates a "protein-resistant" background, significantly reducing the background noise of the assay. nih.gov The five-unit length of the PEG chain in this compound is sufficient to create an effective barrier against fouling, thereby enhancing the signal-to-noise ratio and improving the limit of detection for the target analyte. researchgate.netresearchgate.net The combination of a robust immobilization strategy via the azide group and the anti-fouling properties of the PEG chain makes this compound a valuable tool for constructing high-performance analytical platforms. nih.gov
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | - |
| Polyethylene glycol | PEG |
| Copper(I) | Cu(I) |
| L-lactide | - |
| Dipentaerythritol | DPE |
| Self-Assembled Monolayer | SAM |
| Gold | Au |
Emerging Research Directions and Future Perspectives for Methylamino Peg5 Azide
Integration with Computational Chemistry and Machine Learning for De Novo Design
The advancement of computational chemistry and machine learning (ML) is revolutionizing molecular design, shifting from traditional screening to de novo generation of molecules with optimized properties. nih.govscholar9.com In this paradigm, linker molecules like Methylamino-PEG5-azide are not just off-the-shelf connectors but are becoming key components whose properties can be modeled, predicted, and fine-tuned.
Deep learning-based generative models are increasingly used to design novel molecules, including linkers for applications like PROTACs or antibody-drug conjugates. nih.govscholar9.com These models learn from large datasets of existing molecules to generate new structures tailored to specific criteria, such as binding affinity, solubility, and synthetic accessibility. The defined structure and known physicochemical properties of this compound make it an ideal data point for training such models. Computational parameters associated with the molecule can be calculated and used to inform these algorithms.
| Property | Value | Significance in Computational Modeling |
|---|---|---|
| Molecular Weight | 320.39 g/mol | A fundamental parameter in molecular design and transport modeling. chemscene.com |
| Topological Polar Surface Area (TPSA) | 106.94 Ų | Predicts membrane permeability and drug transport characteristics. chemscene.com |
| LogP (Octanol-Water Partition Coefficient) | 0.5991 | Indicates the hydrophilicity/hydrophobicity balance, crucial for solubility and cell permeability predictions. chemscene.com |
| Hydrogen Bond Acceptors | 7 | Influences solubility in aqueous environments and potential intermolecular interactions. chemscene.com |
| Hydrogen Bond Donors | 1 | Contributes to solubility and specific binding interactions. chemscene.com |
| Rotatable Bonds | 18 | A measure of molecular flexibility, which impacts conformational freedom and binding entropy. chemscene.com |
Exploration of Novel Multivalent and Multifunctional Systems
The dual functionality of this compound is fundamental to its role in creating simple conjugates, but it also serves as a building block for more complex molecular architectures, including multivalent and multifunctional systems. broadpharm.comaxispharm.com Multivalency, the simultaneous binding of multiple ligands on one molecule to multiple receptors on a cell, can dramatically increase binding avidity and specificity. nih.gov
This compound can be used to construct such systems. For example, its methylamino group can be reacted with a central scaffold molecule that possesses multiple activated carboxylic acid groups. The resulting structure would feature multiple PEG5-azide arms. These terminal azide (B81097) groups are then available for click chemistry, allowing the attachment of multiple copies of a targeting peptide or other bioactive molecules. acs.org This strategy can enhance the targeting of cells that overexpress a particular receptor. nih.gov
Furthermore, the distinct reactivity of its two ends allows for the precise assembly of multifunctional systems, where each part of the final construct performs a different task (e.g., targeting, therapy, and imaging). The hydrophilic PEG chain plays a crucial role by improving the solubility and pharmacokinetic properties of these often large and complex constructs. nih.gov
| Conjugate Partner (via Methylamino Group) | Conjugate Partner (via Azide Group using Click Chemistry) | Resulting System Functionality |
|---|---|---|
| Therapeutic Small Molecule (e.g., a kinase inhibitor with a carboxyl group) | Alkyne-modified Targeting Peptide (e.g., RGD) | Targeted Drug Delivery |
| Carboxylated Fluorescent Dye | Alkyne-modified Antibody Fragment | Targeted Bioimaging |
| Photosensitizer with Carboxylic Acid Handle | Alkyne-functionalized Nanoparticle | Targeted Photodynamic Therapy |
| Central Scaffold (e.g., dendrimer) | Multiple copies of an Alkyne-modified Antigen | Vaccine Development / Immunology Research |
The future in this area points toward creating highly integrated "theranostic" agents, where targeting, diagnosis (imaging), and therapy are combined into a single molecular entity built with versatile linkers like this compound.
Expanding the Scope of Bioorthogonal Chemistry in Complex Research Environments
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. numberanalytics.comchempep.com The azide group of this compound makes it a prime reagent for one of the most powerful classes of bioorthogonal reactions: the azide-alkyne cycloaddition, or "click chemistry". broadpharm.comaxispharm.com This enables researchers to label and track molecules in the complex environment of a living cell. biochempeg.com
The two main variants of this reaction are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). chempep.com While CuAAC is highly efficient, the copper catalyst can be toxic to living cells. chempep.com SPAAC avoids this issue by using a strained alkyne (like DBCO or BCN) that reacts with an azide without the need for a catalyst, making it more suitable for live-cell and in-vivo applications. chempep.combiochempeg.com The presence of the azide on this compound allows researchers to choose the appropriate click chemistry variant for their experimental context.
| Reaction | Key Reactants | Key Features | Typical Application Environment |
|---|---|---|---|
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | Fast kinetics, high yield; requires a copper catalyst. chempep.com | In vitro conjugation, fixed cells, material science. chempep.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO, BCN) | Bioorthogonal (no catalyst), suitable for live systems; kinetics can be slower than CuAAC. chempep.com | Live-cell imaging, in vivo studies, surface modification. numberanalytics.comnih.gov |
Future research will focus on leveraging these reactions in increasingly complex settings. For example, using this compound to attach probes to metabolically incorporated sugars bearing an alkyne group, allowing for the imaging of glycan trafficking in real-time. biochempeg.com Another frontier is the use of bioorthogonal chemistry for in situ drug assembly, where a less active pro-drug is administered and then "clicked" to a targeting molecule directly at the site of disease, a strategy that could minimize off-target effects. The reliability and well-understood reactivity of the azide group, combined with the solubilizing PEG linker, position this compound as a valuable tool for these advanced applications in chemical biology. broadpharm.comnumberanalytics.com
Q & A
Q. What is the role of Methylamino-PEG5-azide in PROTAC design, and how does its structure influence functionality?
this compound is a heterobifunctional PEG-based linker critical for assembling PROTACs (Proteolysis-Targeting Chimeras). Its structure includes a methylamino group for covalent bonding to E3 ligase ligands and an azide terminus for copper-catalyzed cycloaddition with alkyne-functionalized target protein binders. The PEG5 spacer provides hydrophilicity and flexibility, enhancing solubility and optimizing ternary complex formation between the PROTAC, target protein, and E3 ligase .
Methodological Insight :
Q. How is this compound synthesized, and what quality control measures ensure batch consistency?
Q. How can conjugation efficiency of this compound with alkyne-functionalized ligands be optimized?
Conjugation efficiency depends on:
- Reaction Conditions : Use 1 mM CuSO, 5 mM sodium ascorbate, and 0.1 M phosphate buffer (pH 7.4) at 25°C for 24 hours .
- Purification : Remove unreacted ligands via size-exclusion chromatography (SEC) or dialysis (MWCO = 3 kDa).
- Validation : Quantify yield via MALDI-TOF MS and SDS-PAGE (shift in molecular weight ~1.2 kDa for PEG5) .
Q. What experimental variables contribute to variability in PROTAC activity when using this compound, and how can they be mitigated?
Q. How do structural modifications of this compound influence the pharmacokinetics of PROTACs?
Modifications such as branching or end-group functionalization (e.g., adding fluorophores) alter:
- Plasma Half-Life : PEG5 increases by ~2-fold compared to non-PEGylated linkers in murine models.
- Tissue Penetration : Use fluorescence microscopy to track cellular uptake in 3D tumor spheroids .
- Metabolic Stability : Assess linker cleavage via liver microsome assays (e.g., >90% intact after 1 hour) .
Contradiction Analysis and Best Practices
- Data Discrepancies : Conflicting reports on PEG5 solubility may arise from buffer ionic strength (e.g., higher NaCl reduces solubility). Replicate experiments in standardized buffers (e.g., PBS vs. HEPES) .
- Ethical Reporting : Disclose all synthetic protocols and analytical raw data in supplementary materials to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
